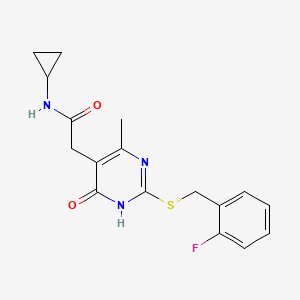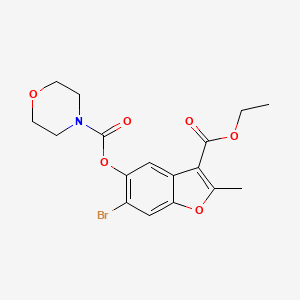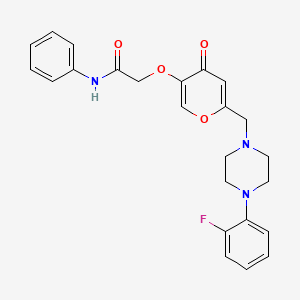![molecular formula C18H14N4O2S B2820371 3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 723737-35-7](/img/structure/B2820371.png)
3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a chemical compound with the molecular formula C18H14N4O2S . It’s a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of sulfonamide derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Physical And Chemical Properties Analysis
The compound is a light brown solid with a molecular weight of 350.39 g/mol . Further physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Anticancer Activity
Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, synthesized through condensation, were evaluated for anticancer activity against human breast cancer (MCF7), osteosarcoma (SaOS-2), and myeloid leukemia (K562) cell lines. These compounds exhibited moderate to good antiproliferative potency, with specific compounds showing higher activity, indicating their potential as anticancer drugs (Chowrasia et al., 2017).
Anti-Tumor Potential
A study synthesized 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives and evaluated their cytotoxic activity against a panel of 60 human cancer cell lines, demonstrating inhibitory effects on a wide range of cancer cell lines at various concentrations. This highlights their potential as novel anti-tumor agents without specific interpretation in terms of tyrosine kinase inactivation (Ibrahim, 2009).
Pharmacological Activities
Compounds synthesized from 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles were investigated for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some compounds showed potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, along with moderate antimicrobial activity, compared to ibuprofen and flurbiprofen (Amir et al., 2008).
Antimicrobial and Antitubercular Activities
The synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazoles, s-Triazolo[3,4-b][1,3,4]thiadiazines, and s-Triazolo[3′,4′:2,3]thiadiazino[5,6-b]quinoxaline was reported, with evaluations indicating their antibacterial, antifungal, and antitubercular activities. These findings suggest their potential in developing new antimicrobial and antitubercular agents (Shiradkar & Kale, 2006).
Antiviral Activity
A study on 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives containing the adamantyl moiety revealed no antiviral effects at subtoxic concentrations in cell culture, indicating the specificity and limitations of this compound class in antiviral applications (Kritsanida et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-2-6-12(7-3-1)10-16-19-20-18-22(16)21-17(25-18)15-11-23-13-8-4-5-9-14(13)24-15/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNGFJXOWGLOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)



![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)
![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)
![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)